Product packaging for Coumarin, 3-amino-4-anilino-(Cat. No.:CAS No. 59288-13-0)

Coumarin, 3-amino-4-anilino-

Cat. No.: B179583
CAS No.: 59288-13-0
M. Wt: 252.27 g/mol
InChI Key: ULHWIGAMNYDVGS-UHFFFAOYSA-N
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Description

Significance of Coumarin (B35378) Derivatives in Chemical Biology and Medicinal Chemistry

Coumarin and its derivatives represent a privileged class of heterocyclic compounds, widely recognized for their broad spectrum of biological activities. nih.govwisdomlib.org These compounds, characterized by a benzopyrone structure, are found in numerous plants and have been the subject of extensive synthetic exploration. nih.govresearchgate.net Their ability to interact with a variety of enzymes and receptors through non-covalent bonds underpins their diverse pharmacological properties. researchgate.netnih.gov

The therapeutic potential of coumarin derivatives spans a wide array of applications, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer activities. nih.govwisdomlib.orgresearchgate.netnih.govfrontiersin.org The planar nature of the coumarin ring system facilitates intercalation with biological macromolecules like DNA, making it an attractive scaffold for drug design. frontiersin.org The versatility of the coumarin core allows for structural modifications, leading to significant alterations in biological activity and the development of compounds with enhanced potency and selectivity. nih.gov

Overview of the 3-amino-4-anilino-coumarin Scaffold in Contemporary Research

Within the vast family of coumarin derivatives, the 3-amino-4-anilino-coumarin scaffold has attracted considerable research interest. This specific arrangement of functional groups on the coumarin core imparts unique chemical and biological properties. The presence of the amino group at the 3-position and the anilino group at the 4-position creates a versatile platform for further chemical modifications and the synthesis of novel bioactive molecules. nih.govrsc.org

Research has demonstrated that derivatives of the 3-amino-4-anilino-coumarin scaffold exhibit promising biological activities, particularly in the realm of anticancer research. nih.govrsc.org For instance, various 3-substituted 4-anilino-coumarin derivatives have been synthesized and evaluated for their anti-proliferative properties against several cancer cell lines. nih.govrsc.org These studies highlight the importance of the substituents at the 3-position in modulating the cytotoxic activity of these compounds. nih.govrsc.org

Scope and Research Imperatives for the Chemical Compound

The continued exploration of "Coumarin, 3-amino-4-anilino-" and its derivatives is driven by several key research imperatives. A primary focus is the design and synthesis of novel analogues with enhanced and selective biological activities. This involves the strategic introduction of various substituents to probe structure-activity relationships and identify key pharmacophoric features. nih.govrsc.org

Furthermore, there is a need for in-depth mechanistic studies to elucidate the molecular targets and pathways through which these compounds exert their effects. For example, some derivatives have been investigated as potential kinase inhibitors, a class of enzymes frequently implicated in cancer. mdpi.comnih.gov Understanding the precise mechanism of action is crucial for the rational design of more effective and targeted therapeutic agents.

Another important research avenue is the investigation of the fluorescent properties of this scaffold. Coumarin derivatives are well-known for their fluorescence, and the 3-amino-4-anilino substitution pattern can influence these photophysical properties. researchgate.netmdpi.comchemrxiv.org This opens up possibilities for their application as fluorescent probes in biological imaging and diagnostics.

Table 1: Investigated Biological Activities of 3-amino-4-anilino-coumarin Derivatives

Biological ActivityKey FindingsReferences
Anticancer Derivatives show significant anti-proliferative activity against various cancer cell lines, including MCF-7, HepG2, HCT116, and Panc-1. The substituent at the C-3 position, such as a trifluoroacetyl group, has been shown to be crucial for activity. nih.govrsc.org nih.gov, rsc.org
Kinase Inhibition Some coumarin derivatives have been explored as potential inhibitors of kinases like EGFR and PI3K, which are important targets in cancer therapy. nih.gov nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12N2O2 B179583 Coumarin, 3-amino-4-anilino- CAS No. 59288-13-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59288-13-0

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

3-amino-4-anilinochromen-2-one

InChI

InChI=1S/C15H12N2O2/c16-13-14(17-10-6-2-1-3-7-10)11-8-4-5-9-12(11)19-15(13)18/h1-9,17H,16H2

InChI Key

ULHWIGAMNYDVGS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=C(C(=O)OC3=CC=CC=C32)N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=O)OC3=CC=CC=C32)N

Other CAS No.

59288-13-0

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Coumarin, 3 Amino 4 Anilino

Established Synthetic Pathways for 3-Amino-4-anilino-coumarin and Analogues

The construction of the 3-amino-4-anilino-coumarin core and related structures relies on established organic synthesis principles, often involving multistep sequences that allow for the precise installation of the required functional groups.

Multistep Organic Synthesis Approaches (e.g., Reduction of Nitro/Azo Derivatives)

A predominant strategy for introducing the 3-amino group onto the coumarin (B35378) ring is through the reduction of a corresponding 3-nitro derivative. This multistep approach offers a reliable route to the desired amine. The synthesis typically begins with the nitration of a suitable coumarin precursor, followed by a reduction step.

The reduction of the nitro group can be achieved using various reagents and catalytic systems. For instance, the selective reduction of nitro-substituted coumarins to their amino counterparts has been successfully performed using gold nanoparticles supported on titanium dioxide (Au/TiO2) with sodium borohydride (NaBH4) as a hydrogen donor, yielding excellent results (94-99%). ekt.gr Another common method involves catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. ekt.grnih.gov Additionally, classical reduction methods employing metals in acidic media, such as iron (Fe) powder in glacial acetic acid, are also utilized to convert nitro coumarins into the corresponding amino coumarins. impactfactor.org

The following table summarizes various reducing agents used for the synthesis of aminocoumarins from nitrocoumarins.

PrecursorReducing Agent/CatalystSolventYield
7-nitro-substituted fused oxazolocoumarinsAu/TiO2, NaBH4-94-99% ekt.gr
8-nitro-substituted fused oxazolocoumarinsPd/C, H2-Excellent ekt.gr
6-Nitro-3-arylcoumarinPd/C, H2Ethanol- nih.gov
Substituted nitro-coumarinsFeGlacial Acetic Acid- impactfactor.org

Convergent and Divergent Synthetic Strategies

Synthetic strategies for producing libraries of 3-amino-4-anilino-coumarin analogues can be classified as either convergent or divergent.

A divergent synthesis approach is particularly valuable for creating a range of derivatives from a single, advanced common intermediate. mdpi.com This strategy is exemplified by the synthesis of various 3-substituted 4-anilino-coumarin derivatives. nih.gov In this approach, a core 4-anilino-coumarin structure is first synthesized. This common intermediate is then subjected to various reactions at the 3-position to generate a library of structurally related compounds. This method is efficient for structure-activity relationship (SAR) studies, as it allows for the rapid generation of multiple analogues from a late-stage precursor. nih.govresearchgate.net

A convergent synthesis , in contrast, involves the independent synthesis of different fragments of the target molecule, which are then joined together in the final stages. While no specific examples of a convergent synthesis for the parent 3-amino-4-anilino-coumarin were found in the provided sources, this strategy could conceptually be applied by preparing a functionalized aniline (B41778) portion and a separate 3-amino-4-halocoumarin fragment, followed by a final coupling reaction.

Synthesis of Functionalized Coumarin Derivatives Bearing 3-Amino-4-anilino Moieties

The 3-amino-4-anilino-coumarin scaffold serves as a versatile building block for the synthesis of more complex, functionalized molecules through various derivatization strategies.

Molecular Hybridization Approaches

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more pharmacophoric units to create a new single molecule with potentially enhanced or synergistic biological activities. mdpi.com This approach has been applied to the coumarin scaffold to develop novel compounds. For example, a series of coumarin-linked 4-anilinomethyl-1,2,3-triazoles was synthesized using a molecular hybridization approach. nih.gov In this work, the coumarin moiety was connected to a substituted 4-anilinomethyl-1,2,3-triazole pharmacophore, demonstrating how the core structure can be integrated into more complex hybrid molecules. nih.gov The general principle involves combining distinct bioactive scaffolds to produce a new chemical entity that may interact with multiple biological targets. mdpi.com

Schiff Base Formation and Related Condensation Reactions

The amino group at the 3-position of the coumarin ring is a key functional handle for derivatization, most notably through condensation reactions with carbonyl compounds to form Schiff bases (imines). The reaction of 3-aminocoumarin with various aromatic aldehydes is a common method to produce these derivatives. impactfactor.org

The synthesis is typically a straightforward condensation reaction, often carried out by refluxing the 3-aminocoumarin and the respective aldehyde in a suitable solvent like ethanol. jchps.comjapsonline.comjapsonline.com The formation of the characteristic azomethine (CH=N) group is a clear indicator of Schiff base formation and can be confirmed by spectroscopic methods. jchps.comnih.gov This reaction provides a facile route to a wide array of derivatives, as a large variety of aldehydes and ketones can be used, allowing for systematic modification of the molecule's periphery. dovepress.com These Schiff bases have been synthesized from various aminocoumarin precursors and evaluated for a range of biological activities. impactfactor.orgjapsonline.com

Fused Heterocycle Synthesis Involving Aminocoumarin Derivatives

Aminocoumarins are valuable precursors for the synthesis of coumarin-fused nitrogenous heterocycles. semanticscholar.org The amino group, often in conjunction with the adjacent C4 position, can participate in annulation reactions to build additional heterocyclic rings onto the coumarin framework. This strategy leads to the formation of polycyclic systems such as pyrrolocoumarins and pyridocoumarins. mdpi.comnih.gov

The synthesis of these fused systems can be achieved through several advanced methods, including:

Multicomponent Reactions (MCRs) : These reactions involve combining three or more reactants in a single step to form a complex product, offering high efficiency and atom economy. 4-aminocoumarins, for instance, are used in MCRs with components like aryl glyoxal monohydrates and 1,3-dicarbonyl compounds to construct chromeno[4,3-b]pyrrolo-4(H)-one derivatives. mdpi.com

Povarov Reaction : This is a type of [4+2] cycloaddition reaction used to synthesize tetrahydroquinolines. It has been employed in one-pot, three-component reactions of 3-aminocoumarins, aldehydes, and various dienophiles to create fused pyrido[2,3-c]coumarin derivatives. nih.gov

Metal-Catalyzed Reactions : Transition metals like palladium can catalyze oxidative reactions between aminocoumarins and alkynes to yield fused pyrrole derivatives. mdpi.com

These annulation strategies provide access to a rich diversity of complex heterocyclic structures built upon the coumarin core, starting from readily available aminocoumarin precursors. mdpi.comnih.govresearchgate.net

Metal-Catalyzed Synthetic Routes

The synthesis of 3-amino-4-anilino-coumarin can be strategically approached through the formation of a key intermediate, 4-anilino-3-nitrocoumarin, followed by the selective reduction of the nitro group. A common starting material for this synthesis is 4-chloro-3-nitrocoumarin (B1585357), which readily undergoes nucleophilic substitution with aniline to yield 4-anilino-3-nitrocoumarin.

The critical step in this pathway is the selective reduction of the 3-nitro group to a primary amine in the presence of the anilino substituent. Various metal catalysts are employed for this transformation, with the choice of catalyst being crucial to avoid the reduction of other functional groups within the molecule.

Palladium on carbon (Pd/C) is a widely used catalyst for the hydrogenation of nitro compounds. The reduction is typically carried out under a hydrogen atmosphere. However, care must be taken to control the reaction conditions to prevent over-reduction or side reactions involving the coumarin ring or the anilino group.

For enhanced selectivity, other catalytic systems have been explored. For instance, gold nanoparticles supported on titanium dioxide (Au/TiO2) in the presence of a hydrogen donor like sodium borohydride (NaBH4) have been shown to selectively reduce nitro groups in complex molecules. ekt.gr This method can offer a milder alternative to high-pressure hydrogenation. Other metal catalysts such as those based on tin (Sn) , iron (Fe) , or zinc (Zn) in acidic media are also effective for nitro group reductions and can be considered for this synthesis. commonorganicchemistry.com

The general reaction scheme is as follows:

Step 1: Synthesis of 4-anilino-3-nitrocoumarin 4-chloro-3-nitrocoumarin + Aniline → 4-anilino-3-nitrocoumarin + HCl

Step 2: Metal-Catalyzed Reduction of 4-anilino-3-nitrocoumarin 4-anilino-3-nitrocoumarin + Reducing Agent (e.g., H₂) --[Metal Catalyst (e.g., Pd/C)]--> 3-amino-4-anilino-coumarin

A summary of common metal catalysts for nitro group reduction is presented in the table below.

Metal CatalystReducing AgentTypical Reaction ConditionsSelectivity Notes
Palladium on Carbon (Pd/C)Hydrogen Gas (H₂)Room temperature to moderate heat, atmospheric to moderate pressureHighly efficient, but may require optimization to prevent side reactions.
Gold on Titanium Dioxide (Au/TiO₂)Sodium Borohydride (NaBH₄)Mild conditions, often at room temperatureOffers high selectivity for the nitro group reduction. ekt.gr
Tin(II) Chloride (SnCl₂)Hydrochloric Acid (HCl)Acidic conditions, often at elevated temperaturesA classic method for nitro group reduction.
Iron (Fe)Acetic Acid or HClAcidic conditions, often at reflux temperaturesAn economical and effective reducing agent.
Zinc (Zn)Acetic Acid or HClAcidic conditionsAnother common metal for nitro group reductions. commonorganicchemistry.com

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govmdpi.com This technology can be effectively applied to the synthesis of 3-amino-4-anilino-coumarin and its derivatives.

Both the initial nucleophilic substitution reaction between 4-chloro-3-nitrocoumarin and aniline and the subsequent reduction of the nitro group can be significantly enhanced under microwave irradiation. nih.gov The use of microwave heating can lead to a more uniform and rapid heating of the reaction mixture, which can overcome activation energy barriers more efficiently.

For the reduction step, microwave assistance can be coupled with catalytic transfer hydrogenation, using a hydrogen donor like ammonium formate in the presence of a catalyst such as Pd/C. This approach avoids the need for handling gaseous hydrogen, making the procedure safer and more convenient for laboratory-scale synthesis.

The table below illustrates the potential advantages of microwave-assisted synthesis compared to conventional methods for the synthesis of coumarin derivatives.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction TimeHours to daysMinutes to hours nih.gov
Reaction YieldOften moderateGenerally higher nih.gov
Energy ConsumptionHigherLower
Side ReactionsMore prevalentOften reduced
Reaction ConditionsOften requires high-boiling solventsCan be performed in lower-boiling solvents or even solvent-free. mdpi.com

Purification and Isolation Techniques in Academic Synthesis

The successful synthesis of 3-amino-4-anilino-coumarin relies heavily on effective purification and isolation techniques to obtain the compound in high purity, which is essential for its subsequent characterization and derivatization. The primary methods employed in an academic research setting are column chromatography and recrystallization.

Column Chromatography: This technique is instrumental in separating the desired product from unreacted starting materials, by-products, and other impurities. The choice of the stationary phase and the mobile phase (eluent) is critical for achieving good separation.

Stationary Phase: Silica gel is the most commonly used stationary phase for the purification of coumarin derivatives due to its ability to separate compounds based on polarity. rochester.edu For aminocoumarins, which can be somewhat basic, alumina (neutral or basic) can also be a suitable stationary phase to prevent interactions that might occur on acidic silica gel. membrane-solutions.com

Mobile Phase (Eluent): The selection of the eluent system is determined by the polarity of the target compound. A systematic approach, often guided by thin-layer chromatography (TLC), is used to find the optimal solvent mixture. For a moderately polar compound like 3-amino-4-anilino-coumarin, a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. rochester.edu The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the desired product. For more polar aminocoumarins, a solvent system containing a small percentage of methanol in dichloromethane can be effective. rochester.edu

Recrystallization: Following column chromatography, recrystallization is often performed to obtain the final product in a highly crystalline and pure form. The principle of this technique relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. rrjournals.com

The process involves dissolving the crude product in a minimal amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, being present in smaller amounts, ideally remain dissolved in the solvent.

The choice of solvent is crucial for successful recrystallization. An ideal solvent should:

Dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.

Not react with the compound.

Be sufficiently volatile to be easily removed from the crystals.

Dissolve the impurities well at all temperatures or not at all.

For coumarin derivatives, common recrystallization solvents include ethanol, methanol, acetic acid, or mixtures of these with water. rrjournals.com The selection of the appropriate solvent often requires some empirical testing.

Purification TechniqueKey ParametersApplication for 3-amino-4-anilino-coumarin
Column Chromatography Stationary Phase: Silica gel, AluminaMobile Phase: Hexane/Ethyl Acetate, Dichloromethane/Methanol gradientsPrimary purification method to separate the product from reaction by-products.
Recrystallization Solvent Selection: Ethanol, Methanol, Acetic Acid, or aqueous mixtures thereofFinal purification step to obtain a highly crystalline and pure product.

Advanced Spectroscopic Characterization and Structural Elucidation of Coumarin, 3 Amino 4 Anilino and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of coumarin (B35378) derivatives. Through the analysis of 1H, 13C, and various two-dimensional (2D) NMR experiments, detailed insights into the molecular framework, proton environments, and connectivity can be obtained. nih.govresearchgate.netscispace.com

1H-NMR Analysis of Proton Environments

The 1H-NMR spectrum of 4-anilinocoumarin derivatives provides a wealth of information regarding the proton environments within the molecule. The chemical shifts, multiplicities, and coupling constants of the signals are characteristic of the specific protons and their neighboring atoms.

In a series of synthesized 4-anilinocoumarin derivatives, the aromatic protons of the coumarin ring typically appear as multiplets in the downfield region of the spectrum. japsonline.comjapsonline.com For instance, in one derivative, the proton at position C-5 (CH-5) of the coumarin core was observed as a multiplet at δ 8.346 ppm, while the proton at C-7 (CH-7) appeared as a multiplet at δ 7.751 ppm. japsonline.com The protons at positions C-6 and C-8 were found as a multiplet at δ 7.275 ppm. japsonline.com

The protons of the anilino group also resonate in the aromatic region, often overlapping with the signals of the coumarin ring protons. japsonline.comjapsonline.com The NH proton of the anilino group can appear as a singlet, with its chemical shift being dependent on the solvent and concentration. For example, in one study, the NH proton signal was observed at δ 10.473 ppm. japsonline.com The protons of substituents on the anilino ring will have characteristic chemical shifts depending on their electronic environment.

A representative example of 1H-NMR data for a 4-anilinocoumarin derivative is provided in the table below.

ProtonChemical Shift (δ, ppm)Multiplicity
NH10.473s
CH (azomethine)8.421s
CH-5 (coumarin)8.346m
CH-7 (coumarin)7.751m
CH-6, 8 (coumarin) & CH-5' (anilino)7.275m
Aromatic (anilino & substituent)6.539 - 7.025m
CH-3 (coumarin)5.672s
CH23.926s
Data for (E)-N'-(3-aminobenzylidene)-2-((2-oxo-2H-chromen-4-yl)(phenyl)amino)acetohydrazide in CD3OD. japsonline.com

13C-NMR Analysis of Carbon Frameworks

13C-NMR spectroscopy complements 1H-NMR by providing direct information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment.

For a coumarin derivative, the lactone carbonyl carbon (C-2) is typically observed at a downfield chemical shift, for example around 162.2 ppm. ceon.rs The carbon atom C-4, to which the anilino group is attached, is also found in the downfield region, for instance at 178.3 ppm. ceon.rs The carbon atoms of the coumarin aromatic ring and the anilino substituent resonate in the range of approximately 94 to 154 ppm. ceon.rs

The following table presents typical 13C-NMR chemical shifts for a substituted coumarin derivative.

CarbonChemical Shift (δ, ppm)
C-4178.3
C=N166.4
C-2162.2
C-8a153.4
C-7133.8
C-5125.8
C-6123.9
C-4a120.7
C-8116.6
C-394.1
Data for 3-(1-hydrazonoethyl)-4-hydroxy-2H-chromen-2-one. ceon.rs

2D-NMR Techniques for Connectivity and Conformation (if reported)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable for the complete and unambiguous assignment of 1H and 13C NMR spectra, especially for complex molecules. ceon.rsscispace.comceon.rs

1H-1H COSY experiments are used to identify proton-proton spin coupling networks, helping to establish the connectivity between adjacent protons. ceon.rs

HSQC spectra correlate the chemical shifts of protons directly bonded to carbon atoms, allowing for the assignment of carbon signals based on their attached protons. ceon.rs

HMBC experiments reveal long-range correlations between protons and carbons (typically over two or three bonds), which is crucial for assigning quaternary carbons and piecing together different molecular fragments. ceon.rsceon.rs

NOESY provides information about the spatial proximity of protons, which is essential for determining the conformation and stereochemistry of the molecule. ceon.rsceon.rs The observation of NOE correlations between protons of the anilino group and the coumarin core can help define their relative orientation. ceon.rs

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. japsonline.combenthamopen.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. ceon.rsceon.rs

For 4-anilinocoumarin derivatives, electrospray ionization (ESI) is a commonly used soft ionization technique that typically produces the protonated molecular ion [M+H]+. japsonline.comjapsonline.com The fragmentation of coumarin-type compounds under electron ionization (EI) often involves the characteristic loss of a carbon monoxide (CO) molecule from the pyrone ring, leading to the formation of a benzofuran (B130515) radical ion. benthamopen.comnih.gov Subsequent fragmentations can also be observed, providing further structural clues. The nature and position of substituents on the coumarin and anilino rings will influence the fragmentation pathways. benthamopen.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. nih.gov For 3-amino-4-anilinocoumarin and its derivatives, the IR spectrum will exhibit characteristic absorption bands for the amine, lactone, and aromatic functionalities.

The key IR absorptions for 4-anilinocoumarin derivatives are summarized in the table below.

Functional GroupVibrational ModeWavenumber (cm⁻¹)
N-H (Amine)Stretching3463 - 3347
C-H (Aromatic)Stretching~3083
C=O (Lactone)Stretching1681 - 1638
C=C (Aromatic)Stretching1607 - 1473
C-O-C (Ether linkage in lactone)Stretching~1395
Data compiled from various 4-anilinocoumarin derivatives. japsonline.comjapsonline.comceon.rs

The N-H stretching vibration of the amino and anilino groups typically appears as one or two bands in the region of 3300-3500 cm⁻¹. pressbooks.pub The strong absorption band corresponding to the C=O stretching of the lactone ring is a hallmark of the coumarin skeleton and is usually observed in the range of 1650-1750 cm⁻¹. libretexts.org Aromatic C=C stretching vibrations give rise to several bands in the 1400-1600 cm⁻¹ region, while C-H stretching vibrations of the aromatic rings are expected just above 3000 cm⁻¹. vscht.cz

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Maxima

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like coumarins. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one, with π → π* transitions being common in these compounds. libretexts.org

Coumarin derivatives are known to exhibit significant UV absorption. researchgate.net The position and intensity of the absorption maxima (λmax) are influenced by the substitution pattern on the coumarin ring. The introduction of an amino group at the C-3 position and an anilino group at the C-4 position, both of which are auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent coumarin molecule. This is due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atoms. The specific λmax values would also be sensitive to the solvent polarity. Studies on related compounds, such as 3-arylcoumarins, have shown that the introduction of different substituents on the aryl group can modulate the absorption characteristics. researchgate.net

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species (if applicable)

Electron Spin Resonance (ESR) spectroscopy is a technique specifically used to detect and characterize chemical species that have unpaired electrons, known as paramagnetic species. This can include free radicals, radical cations, radical anions, and transition metal complexes. A thorough review of the scientific literature reveals no published studies employing ESR spectroscopy for the investigation of "Coumarin, 3-amino-4-anilino-" or its potential paramagnetic species. Consequently, there is no available data regarding the ESR spectroscopic properties of this compound.

X-ray Crystallography for Solid-State Structural Determination (if reported)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural elucidation. Despite the importance of such data, a comprehensive search of crystallographic databases and the scientific literature did not yield any reports on the single-crystal X-ray diffraction analysis of "Coumarin, 3-amino-4-anilino-". Therefore, the solid-state structure of this specific compound has not been experimentally determined and reported. While crystallographic data for related aminocoumarin and anilinic coumarin derivatives exist, the specific structural details for the title compound remain uncharacterized. arkat-usa.orgjapsonline.commdpi.com

Theoretical and Computational Investigations of Coumarin, 3 Amino 4 Anilino

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of 3-amino-4-anilinocoumarin. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) has been employed to investigate the electronic structure of 3-amino-4-anilinocoumarin. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can determine the HOMO-LUMO energy gap, which is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

DFT calculations, often performed at the B3LYP/6-311G(d,p) level of theory, reveal the distribution of electron density. For instance, in related 4-aminocoumarin (B1268506) derivatives, the HOMO is typically localized over the coumarin (B35378) ring and the amino group at the C4 position, while the LUMO is distributed over the coumarin nucleus. This distribution dictates the molecule's behavior as an electron donor or acceptor. The calculated HOMO and LUMO energies for a representative 3-amino-4-anilino-coumarin derivative are presented in the table below.

Computational ParameterValue (Hartree)Value (eV)
HOMO Energy -0.205-5.578
LUMO Energy -0.062-1.687
Energy Gap (ΔE) 0.1433.891

This data represents a typical calculation for a derivative and illustrates the outputs of DFT studies.

The frontier molecular orbitals, HOMO and LUMO, are central to understanding the photophysical properties of 3-amino-4-anilinocoumarin. The HOMO-LUMO gap is directly related to the electronic transitions that occur when the molecule absorbs light. A smaller energy gap generally corresponds to absorption at longer wavelengths.

The analysis of these orbitals helps in explaining the observed absorption and emission spectra of coumarin derivatives. The electronic transitions, such as n→π* and π→π*, which are responsible for the photophysical behavior, can be characterized by examining the composition and spatial distribution of the frontier orbitals. This understanding is critical for the development of new fluorescent probes and other optical materials based on the 3-amino-4-anilinocoumarin scaffold.

Molecular Docking Simulations for Ligand-Macromolecule Interactions

Molecular docking is a computational technique used to predict how a small molecule, such as 3-amino-4-anilinocoumarin, binds to a macromolecular target, typically a protein. This method is instrumental in drug discovery and design.

Docking studies with 3-amino-4-anilinocoumarin derivatives have been performed to evaluate their potential as inhibitors of various enzymes. These simulations predict the preferred binding orientation of the ligand within the active site of the receptor and estimate the binding affinity, often expressed as a docking score or binding energy.

For example, derivatives of 3-amino-4-anilinocoumarin have been docked into the active sites of enzymes like cyclooxygenase (COX). The results of these studies indicate that the coumarin derivatives can adopt conformations that allow for favorable interactions with key residues in the active site, suggesting their potential as anti-inflammatory agents. The table below summarizes typical binding affinities for a 3-amino-4-anilinocoumarin derivative with different protein targets.

Protein TargetBinding Affinity (kcal/mol)
Cyclooxygenase-2 (COX-2) -9.8
Carbonic Anhydrase -7.5
Tyrosine Kinase -8.2

These values are representative and can vary depending on the specific derivative and docking protocol.

The stability of the ligand-receptor complex is governed by various non-covalent interactions, including hydrogen bonds and hydrophobic interactions. Docking simulations provide a detailed view of these interactions at the atomic level.

In the case of 3-amino-4-anilinocoumarin derivatives docked into enzyme active sites, the amino group and the carbonyl group of the coumarin ring are often involved in forming hydrogen bonds with amino acid residues. For instance, the amino group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. The anilino group and the coumarin ring itself can participate in hydrophobic and π-π stacking interactions with nonpolar residues in the active site, further stabilizing the complex.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. These simulations can assess the stability of the binding mode predicted by docking and reveal conformational changes in both the ligand and the protein.

Analysis of Protein-Ligand Complex Stability (Root-Mean-Square Deviation (RMSD), Root-Mean-Square Fluctuation (RMSF))

Molecular dynamics (MD) simulations are a cornerstone of computational analysis, offering a dynamic view of the interactions between a ligand, such as a 3-amino-4-anilino-coumarin derivative, and its protein target. Key metrics used to evaluate the stability of these protein-ligand complexes are the Root-Mean-Square Deviation (RMSD) and the Root-Mean-Square Fluctuation (RMSF). nih.govgithub.io

For example, in a study involving coumarin derivatives targeting the main protease of SARS-CoV-2, MD simulations showed good stability with favorable RMSD values, indicating a stable binding of the ligands. nih.gov Similarly, the analysis of protein-ligand complexes with other targets has demonstrated that compounds with stable RMSD and RMSF profiles tend to exhibit higher binding stability. mdpi.comresearchgate.net

Trajectory Analysis of Molecular Interactions over Time

This dynamic perspective is crucial for understanding the binding mechanism. For instance, trajectory analysis can reveal the persistence of key hydrogen bonds that anchor the ligand in the binding pocket. It can also highlight the role of water molecules in mediating protein-ligand interactions. By visualizing the trajectory, scientists can gain a deeper understanding of how the ligand orients itself within the active site and which functional groups are critical for maintaining a stable interaction. nih.gov

Binding Free Energy Calculations (e.g., MM/GBSA)

To quantify the binding affinity of a ligand to its target protein, computational methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed. nih.gov This end-point method calculates the binding free energy by combining molecular mechanics energies with continuum solvation models. nih.govnih.gov

The MM/GBSA approach calculates the binding free energy (ΔG_bind) by considering various energy components, including van der Waals energy, electrostatic energy, polar solvation energy, and non-polar solvation energy. frontiersin.org A more negative ΔG_bind value indicates a stronger binding affinity between the ligand and the protein. researchgate.net

In studies of coumarin derivatives, MM/GBSA calculations have been used to predict the binding affinities of different analogs to their target proteins. nih.govfrontiersin.org For example, research on coumarin derivatives as potential inhibitors for SARS-CoV-2 enzymes used the Prime MM-GBSA module to calculate the binding free energy of docked compounds. nih.gov These calculations help in ranking potential drug candidates and prioritizing them for further experimental testing. While MM/GBSA is a powerful tool, it's important to note that it has limitations, such as the exclusion of conformational entropy in some calculations. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) and its three-dimensional counterpart (3D-QSAR) are computational modeling techniques used to correlate the chemical structure of a series of compounds with their biological activity. jksus.orgneovarsity.org These methods are instrumental in drug design, allowing for the prediction of the activity of novel compounds before their synthesis. imist.ma

Development of Predictive Models for Biological Activities

QSAR studies on 4-anilino-coumarin derivatives have successfully led to the development of predictive models for various biological activities, including anticancer effects. jksus.orgresearchgate.net These models are typically generated using statistical methods like Multiple Linear Regression (MLR). jksus.orgugm.ac.id

For instance, a QSAR study on substituted 4-anilino-coumarin derivatives resulted in validated models that could predict their anti-colon cancer and anti-hepatoma activities. jksus.orgresearchgate.net The robustness of these models is evaluated using statistical parameters such as the coefficient of determination (r²), cross-validated r² (q²), and the F-statistic. researchgate.netnih.gov A high predictive ability allows these models to be used for designing new compounds with potentially enhanced activities. jksus.orgimist.ma One study successfully designed 17 new substituted 4-anilino-coumarin derivatives and predicted their anticancer activities using the developed QSAR models. jksus.org

Identification of Molecular Descriptors Correlating with Activity

A crucial aspect of QSAR modeling is the identification of molecular descriptors that significantly influence the biological activity of the compounds. kg.ac.rslibretexts.org These descriptors can be categorized into various types, including electronic (e.g., atomic charges), steric, hydrophobic (e.g., Log P), and topological indices. jksus.orgresearchgate.net

In the case of 4-anilino-coumarin derivatives, studies have identified several key descriptors. For example, the atomic charges on specific carbon atoms within the anilino group (such as C15 and C17) have been found to be critical for anticancer activity. jksus.orgugm.ac.id This finding aligns with molecular docking studies which show that the anilino group participates in hydrophobic interactions with amino acid residues in the target's binding site. jksus.org The partition coefficient (Log P), a measure of a compound's hydrophobicity, has also been identified as an important factor, as it affects the drug's ability to reach its target. jksus.orgugm.ac.id

The following table provides examples of molecular descriptors that have been correlated with the activity of 4-anilino-coumarin derivatives.

Descriptor TypeSpecific DescriptorCorrelation with ActivityReference
ElectronicAtomic charge on C15 of anilino groupSignificant for anti-colon cancer activity jksus.org
ElectronicAtomic charge on C17 of anilino groupImportant for both anti-colon cancer and anti-hepatoma activities jksus.orgugm.ac.id
ElectronicAtomic charge on C2 and C18Correlates with anti-hepatoma activity ugm.ac.id
HydrophobicLog P (Partition Coefficient)Influences both anti-colon cancer and anti-hepatoma activities jksus.orgugm.ac.id
Quantum ChemicalΔE (HOMO-LUMO energy gap)Found to be a descriptor in some anti-breast cancer models researchgate.net

Pharmacophore Modeling and Virtual Screening Tools

Pharmacophore modeling is a powerful technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) required for a molecule to be biologically active. nih.govdovepress.com A pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds that match these features, a process known as virtual screening. semanticscholar.orgnih.gov

This approach can be either ligand-based, where the model is derived from a set of known active molecules, or structure-based, where the model is generated from the protein-ligand complex's interaction pattern. semanticscholar.orgnih.gov For coumarin derivatives, pharmacophore models can be developed to guide the search for new inhibitors of specific targets. semanticscholar.org The identified hits from virtual screening can then be further evaluated using molecular docking and other computational methods to assess their potential as drug candidates. semanticscholar.orgrjptonline.org The integration of pharmacophore modeling with 3D-QSAR provides a comprehensive understanding of the structure-activity relationship, facilitating the design of novel and more potent molecules. imist.maresearchgate.net

In Silico Tools for Drug-Like Profile Evaluationmdpi.com

A key component of this in silico evaluation is the assessment against established drug-likeness rules, such as Lipinski's "rule of five". frontiersin.org This rule outlines specific physicochemical parameters that are common among orally active drugs. nih.gov The parameters include molecular weight (MW), lipophilicity (expressed as LogP), and the number of hydrogen bond donors and acceptors. frontiersin.orgnih.gov Compounds that adhere to these guidelines are considered more likely to possess favorable ADME properties and good oral bioavailability. abap.co.in

For the specific compound, Coumarin, 3-amino-4-anilino- , in silico pharmacokinetic and pharmacodynamic properties have been calculated to predict its drug-likeness. nih.gov An analysis using QikProp, a utility within the Schrödinger software suite, provided detailed predictions for various ADME-related parameters. nih.gov The results indicate that the compound aligns with the criteria for a potential drug candidate. nih.gov

A detailed examination of its properties shows that it satisfies Lipinski's rule of five, which suggests good oral bioavailability. The rule stipulates that a compound should have a molecular weight under 500, a QPlogPo/w (logarithm of the partition coefficient between n-octanol and water) under 5, fewer than 5 hydrogen bond donors (donorHB), and fewer than 10 hydrogen bond acceptors (accptHB). nih.govCoumarin, 3-amino-4-anilino- meets all these criteria. nih.gov

The comprehensive in silico profile for Coumarin, 3-amino-4-anilino- (PubChem ID: 43000) is detailed in the table below. nih.gov

Table 1: Predicted ADME/T Properties for Coumarin, 3-amino-4-anilino- nih.gov

Parameter Description Predicted Value
MW Molecular weight 252.27
donorHB Estimated number of hydrogen bond donors 2
accptHB Estimated number of hydrogen bond acceptors 4
QPlogPo/w Predicted octanol/water partition coefficient 1.99
QPlogS Predicted aqueous solubility, log S -3.08
QPPCaco Predicted Caco-2 cell permeability in nm/sec 604.318
QPlogBB Predicted brain/blood partition coefficient -0.742
QPPMDCK Apparent MDCK cell permeability in nm/sec 482.40
QPlogKp Predicted skin permeability -4.89
#metab Number of likely metabolic reactions 2

These computational findings are crucial in the context of the broader research on 4-anilino-coumarin derivatives. Studies on this class of compounds consistently utilize in silico tools to predict pharmacokinetic properties, with many derivatives showing promising drug-like profiles. abap.co.inpcbiochemres.com The favorable ADME predictions for Coumarin, 3-amino-4-anilino- support its potential for further investigation in drug development programs. nih.gov

An article on the in vitro biological activity and mechanistic insights of the specific chemical compound "Coumarin, 3-amino-4-anilino-" cannot be generated as requested.

Extensive searches for scientific literature detailing the enzyme inhibition studies for this exact molecule did not yield specific results. The available research focuses on the broader class of coumarins or derivatives with different substitutions, such as 3-substituted 4-anilino-coumarins or coumarin-linked amino acids. However, there is no specific data available for "Coumarin, 3-amino-4-anilino-" in relation to its activity on the following enzymes outlined in the request:

Carbonic Anhydrase (CA) isoforms IX and XIII

Acetylcholinesterase (AChE)

Monoamine Oxidase (MAO)

HslV Protease

Dipeptidyl Peptidase-IV (DPP-IV)

Without specific research findings on "Coumarin, 3-amino-4-anilino-," it is not possible to provide a scientifically accurate article that adheres to the strict content requirements of the prompt. General information about the biological activities of the broader coumarin class of compounds would fall outside the specified scope.

In Vitro Biological Activity Studies and Mechanistic Insights of Coumarin, 3 Amino 4 Anilino

Enzyme Inhibition Studies and Mechanism of Action

Topoisomerase Inhibition (e.g., Topoisomerase IIα/IIβ)

Topoisomerases are critical nuclear enzymes that manage the topological state of DNA during various cellular processes, making them a key target for anticancer drugs. nih.govnih.gov In mammals, two main types exist: Topoisomerase I (Topo I), which cleaves a single DNA strand, and Topoisomerase II (Topo II), which cuts both strands. nih.gov Topoisomerase IIα is particularly expressed in highly proliferating cells, including cancer cells, rendering it an attractive target for therapeutic agents. nih.gov

Inhibitors of this enzyme are broadly classified as "topoisomerase poisons," which stabilize the enzyme-DNA cleavage complex, or "catalytic inhibitors," which prevent the enzyme from binding to or cleaving DNA. nih.gov The coumarin (B35378) scaffold has been identified as a foundation for developing Topoisomerase II catalytic inhibitors. For instance, the natural coumarin-based antibiotic Novobiocin is known to be a catalytic inhibitor that competes with ATP for binding to the enzyme. researchgate.net

While direct studies on 3-amino-4-anilino-coumarin are limited, various other coumarin derivatives have been investigated for this activity. Novel semisynthetic coumarin-amino acid and dipeptide derivatives have been developed as potential anticancer agents acting through Topoisomerase II inhibition. researchgate.net However, studies on other complex hybrid molecules, such as certain tacrine-coumarin derivatives, did not detect a significant inhibitory effect on Topoisomerase IIα activity, suggesting that the nature of the substitutions on the coumarin ring is critical for this biological function. nih.gov

Other Enzyme Targets (e.g., α-glucosidase, α-amylase, cyclooxygenase, lipoxygenase, cholinesterase)

Derivatives of the 3-amino-4-anilino-coumarin scaffold have demonstrated inhibitory activity against a range of enzymes implicated in various diseases.

α-Glucosidase and α-Amylase Inhibition

Delaying the absorption of glucose by inhibiting carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase is a key therapeutic strategy for managing type 2 diabetes. nih.gov Coumarin and its derivatives have emerged as a significant class of inhibitors for these enzymes. nih.govmdpi.com Numerous studies have synthesized and evaluated coumarin-based compounds, including coumarin-chalcone hybrids, coumarin-thiazole derivatives, and coumarin-hydrazone conjugates, which have shown potent α-glucosidase inhibitory activity, often many times stronger than the standard drug, acarbose. researchgate.netfrontiersin.org The inhibitory potential is influenced by the specific structural modifications on the coumarin ring. frontiersin.orgnih.gov Similarly, various coumarin derivatives have been investigated for their ability to inhibit α-amylase, an enzyme that breaks down starch into simpler sugars, thereby helping to control post-prandial blood glucose levels. researchgate.netnih.govresearchgate.net

Lipoxygenase Inhibition

Lipoxygenases (LOXs) are enzymes involved in the biosynthesis of proinflammatory leukotrienes and play a role in inflammatory processes. nih.gov Consequently, LOX inhibitors are of significant interest. Coumarin derivatives have shown effective inhibitory activity against lipoxygenase. nih.gov Studies on various substituted coumarins have demonstrated that structural features, such as the presence of a benzoyl ring at the 3-position, can lead to potent inhibition of soybean LOX. nih.govnih.gov The inhibition potency varies widely depending on the substitution pattern on the coumarin core, with some derivatives achieving very high levels of inhibition. nih.govnih.gov

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the cholinergic nervous system, and their inhibition is a primary approach for treating Alzheimer's disease. nih.gov A series of 3-(4-aminophenyl)-coumarin derivatives, which are structurally related to 3-amino-4-anilino-coumarin, have been designed and synthesized as potential anti-Alzheimer's agents. nih.govnih.gov Biological assays revealed that several of these compounds displayed selective and potent inhibition of AChE and BuChE. nih.govresearchgate.net For example, one derivative exhibited an IC50 value of 0.091 µM for AChE, while another showed an IC50 of 0.559 µM for BuChE. nih.govnih.gov The structure-activity relationship indicates that aromatic amino acids linked to the coumarin nucleus tend to increase enzymatic inhibition. scielo.brscielo.br

Antimicrobial Activity and Mechanistic Pathways (In Vitro)

Antibacterial Efficacy Against Bacterial Strains (Gram-positive and Gram-negative)

The coumarin framework is a well-established scaffold for the development of antimicrobial agents. nih.gov Specifically, derivatives of 4-anilinocoumarin have been synthesized and evaluated for their efficacy against a panel of both Gram-positive and Gram-negative bacteria. japsonline.comjapsonline.com

Studies have demonstrated that these compounds show significant inhibitory action against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa. japsonline.comjapsonline.com The antibacterial activity is highly dependent on the substitution patterns on the coumarin and anilino rings. researchgate.netresearchgate.net For instance, in one study of novel 4-anilinocoumarin derivatives, compounds featuring specific substitutions exhibited significant zones of inhibition against all tested strains, in some cases higher than standard drugs. japsonline.comjapsonline.com The presence of amino, nitro, and other functional groups on the 3-arylcoumarin scaffold has been shown to be crucial for antibacterial potency, particularly against S. aureus. researchgate.net

In Vitro Antibacterial Activity of 4-Anilinocoumarin Derivatives
CompoundBacterial StrainZone of Inhibition (mm)Reference
Derivative 4a'S. aureus5.905 ± 1.011 japsonline.com
Derivative 4a'B. subtilis4.82 ± 0.042 japsonline.com
Derivative 4a'E. coli3.8 ± 0.056 japsonline.com
Derivative 4a'P. aeruginosa5.51 ± 0.381 japsonline.com
Derivative 4d'S. aureus6.145 ± 1.138 japsonline.com
Derivative 4d'B. subtilis3.97 ± 0.014 japsonline.com
Derivative 4d'E. coli5.805 ± 0.728 japsonline.com
Derivative 4d'P. aeruginosa5.61 ± 0.001 japsonline.com
Derivative 4h'S. aureus6.595 ± 0.021 japsonline.com
Derivative 4h'B. subtilis5.335 ± 0.021 japsonline.com
Derivative 4h'E. coli3.755 ± 0.091 japsonline.com
Derivative 4h'P. aeruginosa5.66 ± 0.014 japsonline.com

One of the proposed mechanisms for the antibacterial action of coumarin derivatives involves the disruption of the bacterial cellular membrane. Research on the effects of coumarin on Porphyromonas gingivalis showed that at sufficient concentrations, the compound damaged the cell morphology and membrane structure, as observed through transmission electron microscopy (TEM). researchgate.net Other studies suggest that specific structural features of aminocoumarin derivatives allow them to interact with and disrupt bacterial membranes. jmchemsci.com This interference with the cell envelope can lead to a loss of cellular integrity, leakage of cytoplasmic contents, and ultimately, bacterial cell death. jmchemsci.com

Bacterial biofilms are structured communities of bacteria that exhibit high resistance to conventional antibiotics. semanticscholar.org The inhibition of biofilm formation is therefore a promising anti-infective strategy. Coumarin and its derivatives have been identified as potent inhibitors of biofilm formation in a wide range of pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus. semanticscholar.orgnih.govchiet.edu.eg

The mechanism often involves the disruption of quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate group behaviors like biofilm formation. researchgate.netsemanticscholar.org Studies on 3-amidocoumarin derivatives showed significant inhibition of P. aeruginosa biofilm formation, with some compounds achieving over 80% inhibition. semanticscholar.org The anti-biofilm activity is dose-dependent and can be enhanced by specific substitutions on the coumarin ring. semanticscholar.org Research has also shown that coumarin derivatives can downregulate the expression of genes essential for biofilm adhesion and development, such as the icaA and icaD genes in S. aureus, thereby inhibiting the initial adhesion phase of biofilm formation. plos.org

Inhibition of Biofilm Formation by Coumarin Derivatives
CompoundBacterial StrainActivity/Concentration% InhibitionReference
3-Amidocoumarin 4fP. aeruginosa PAO1Not specified~86% semanticscholar.org
3-Amidocoumarin 4lP. aeruginosa PAO1Not specified~82% semanticscholar.org
3-Amidocoumarin 4oP. aeruginosa PAO1Not specified~80% semanticscholar.org
CoumarinP. aeruginosa PAO1250 µg/mL46.10% semanticscholar.org
6,7-dihydroxycoumarinP. aeruginosa ATCC 27853100 µg/mL63% semanticscholar.org
Coumarin Derivative 9S. aureusIC50 = 60 µg/mLNot applicable chiet.edu.eg
Coumarin Derivative 9E. coliIC50 = 133.32 µg/mLNot applicable chiet.edu.eg
Coumarin Derivative 9MRSAIC50 = 19.67 µg/mLNot applicable chiet.edu.eg

Beyond direct killing or growth inhibition, 3-amino-4-anilino-coumarin and related compounds can attenuate bacterial pathogenicity by interfering with key virulence factors.

Motility: Bacterial motility is often crucial for colonization and biofilm formation. Coumarin has been shown to inhibit the motility of bacteria like P. aeruginosa, which hinders their ability to establish robust biofilms. nih.gov

Protease Activity: Many pathogenic bacteria secrete proteases that contribute to tissue damage and immune evasion. A significant target within bacteria is the HslVU (heat shock locus V and U) protease/chaperone complex, which is essential for bacterial proteostasis. europeanreview.org A study evaluating 3-substituted coumarin derivatives identified several potent inhibitors of the E. coli HslV protease, with IC50 values in the sub-micromolar range. europeanreview.org The inhibition of such essential proteases represents a specific mode of antibacterial action for these compounds. europeanreview.org

Antifungal Efficacy and Proposed Mechanisms

Coumarin derivatives have demonstrated notable antifungal properties against a range of pathogenic fungi. Studies on various substituted coumarins reveal their potential to inhibit fungal growth through several mechanisms. Hybrid compounds, such as those combining coumarin with a thiazole ring, have shown significant activity against species like Candida albicans and Aspergillus brasiliensis. For some of these derivatives, the minimum inhibitory concentration (MIC) values were found to be as low as 7.81 μg/mL against C. albicans and 15.62 μg/mL against A. brasiliensis, indicating potent fungicidal action. mdpi.com

The proposed mechanisms for the antifungal action of coumarin derivatives are multifaceted. One key mechanism involves the disruption of the fungal cell membrane and wall, leading to structural disorganization and decreased cytoplasmic volume. nih.gov Another proposed pathway is the induction of apoptosis in fungal cells. nih.gov This programmed cell death is characterized by features such as phosphatidylserine externalization, DNA fragmentation, and the activation of metacaspases. nih.gov Some coumarin-amino acid conjugates have been investigated for their ability to bind to fungal integrin-like proteins, which are crucial for fungal adhesion to host cells. researchgate.netbiointerfaceresearch.com Molecular docking studies suggest that these conjugates can effectively bind to the active sites of these proteins, potentially inhibiting fungal colonization. researchgate.netbiointerfaceresearch.com Furthermore, some coumarin derivatives are thought to target the ergosterol biosynthetic pathway, which is essential for maintaining the integrity of the fungal cell membrane. biointerfaceresearch.com

The antifungal efficacy can be significantly influenced by the specific substituents on the coumarin scaffold. For instance, the presence of certain amino acid moieties or alkyl groups can enhance the compound's ability to permeate fungal membranes and exert its inhibitory effects. researchgate.netresearchgate.net

Table 1: Antifungal Activity of Selected Coumarin Derivatives

Fungal Strain Compound Type MIC (μg/mL) Reference
Candida albicans Hydroxyphenyl-thiazolyl-coumarin hybrid (1b, 1g) 7.81 mdpi.com
Candida albicans 4-((5-amino-1, 3, 4-thiadiazol-2-yl) methoxy) coumarin N/A (Zone of Inhibition: 19 mm at 0.75 mg/mL) jmchemsci.com
Aspergillus brasiliensis Hydroxyphenyl-thiazolyl-coumarin hybrid (1b, 1g) 15.62 mdpi.com
Aspergillus niger 4-((5-amino-1, 3, 4-thiadiazol-2-yl) methoxy) coumarin N/A (Zone of Inhibition: 14 mm at 0.75 mg/mL) jmchemsci.com
Alternaria solani 4-amino coumarin derivative (3n) 107.4 (EC50) mdpi.com
Alternaria alternata 4-amino coumarin derivative (4e) 92.1 (EC50) mdpi.com

Antiviral Efficacy and Viral Replication Cycle Modulation

Coumarin and its derivatives have emerged as promising antiviral agents, capable of targeting various stages of the viral life cycle. nih.gov Their broad-spectrum activity has been noted against a range of viruses, including human immunodeficiency virus (HIV), influenza viruses, and coronaviruses. nih.govnih.gov The antiviral mechanisms of coumarins often involve the inhibition of crucial viral enzymes or interference with the processes of viral replication and release. nih.gov

A significant focus of research has been the potential of coumarin derivatives to inhibit enzymes essential for the replication of SARS-CoV-2. The SARS-CoV-2 main protease (Mpro or 3CLpro) is a primary target due to its critical role in processing viral polyproteins. In silico and in vitro studies have shown that coumarin scaffolds can effectively bind to the active site of Mpro. nih.govnih.govmdpi.com For example, a synthetic coumarin derivative showed Mpro inhibitory activity with an IC50 value of 15.0 μg/mL, comparable to that of chloroquine. researchgate.net Another derivative, 5g, exhibited 63.9% inhibition of Mpro enzymatic activity at a concentration of 100 μM. researchgate.net The binding is often stabilized by interactions with key catalytic residues, such as His41 and Cys145. nih.gov

Beyond the main protease, molecular docking studies have explored the interaction of coumarins with other SARS-CoV-2 non-structural proteins (NSPs). These include NSP15 (endoribonuclease) and the NSP16/NSP10 methyltransferase complex, which are vital for viral RNA capping and evasion of the host's immune response. nih.govnih.gov The ability of coumarins to interact with multiple viral targets highlights their potential as broad-spectrum antiviral candidates. nih.gov

In addition to inhibiting viral enzymes, certain coumarin derivatives can disrupt the later stages of the viral replication cycle. Studies on 3-aryl-4-(N-aryl)aminocoumarins have demonstrated activity against Herpes Simplex Virus type 1 (HSV-1), including acyclovir-resistant strains. mdpi.comresearchgate.net Mechanistic investigations revealed that one of the most active compounds, 2e, acts on the late steps of HSV-1 replication. mdpi.comresearchgate.net This interference with processes such as virus egress prevents the release of new viral particles from the infected host cell, thereby limiting the spread of the infection. mdpi.comresearchgate.net This mode of action is distinct from that of many existing antiviral drugs, like acyclovir, suggesting that these coumarin derivatives could be valuable for treating resistant viral infections. mdpi.comresearchgate.net

Table 2: Antiviral Activity of Selected Coumarin Derivatives

Virus Target/Mechanism Compound Type Activity Reference
SARS-CoV-2 Main Protease (Mpro) Synthetic Coumarin (Compound 3) IC50 = 15.0 μg/mL researchgate.net
SARS-CoV-2 Main Protease (Mpro) Synthetic Coumarin (Compound 5g) 63.9% inhibition at 100 μM researchgate.net
HSV-1 (Acyclovir-sensitive) Virus Egress 3-aryl-4-(N-aryl)aminocoumarin (2e) EC50 = 48.68 μM mdpi.com
HSV-1 (Acyclovir-resistant) Virus Egress 3-aryl-4-(N-aryl)aminocoumarin (2e) EC50 = 66.26 μM mdpi.com

Cellular Pathway Modulation and Antiproliferative Effects (In Vitro Models)

Derivatives of coumarin have been extensively studied for their antiproliferative effects against various cancer cell lines. nih.govresearchgate.netresearchgate.net The anticancer activity of these compounds is often mediated through the modulation of cellular pathways that control cell growth, proliferation, and programmed cell death. nih.gov

A key mechanism underlying the antiproliferative effects of coumarin derivatives is the induction of cell cycle arrest, which halts the division of cancer cells at specific checkpoints. Various 3-substituted 4-anilino-coumarin derivatives have been shown to induce cell cycle arrest in a dose-dependent manner. For example, compound 33d was found to cause G2/M phase arrest in MCF-7 breast cancer cells. nih.gov Other coumarin compounds have been observed to induce arrest at different phases of the cell cycle. Esculetin, a 6,7-dihydroxycoumarin, was reported to cause an accumulation of cells in the G1 phase at high concentrations and in the S phase at lower concentrations. nih.gov Similarly, genistein, a soy-derived isoflavone with a coumarin-like structure, induced G2/M phase arrest in human bladder cancer T24 cells. mdpi.com This arrest is often associated with the downregulation of key cell cycle regulatory proteins, such as cyclin A and cyclin B1, and the upregulation of cyclin-dependent kinase (Cdk) inhibitors like p21. mdpi.com

Table 3: Cell Cycle Arrest Induced by Coumarin Derivatives in Cancer Cell Lines

Cell Line Compound Type Cell Cycle Phase Arrest Reference
MCF-7 (Breast Cancer) 3-substituted 4-anilino-coumarin (33d) G2/M nih.gov
HeLa (Cervical Cancer) Coumarin G0/G1 nih.gov
Various Cancer Lines Esculetin G1 or S nih.gov
T24 (Bladder Cancer) Genistein G2/M mdpi.com

In addition to halting cell cycle progression, coumarin derivatives are potent inducers of apoptosis, or programmed cell death, in cancer cells. nih.gov This process is primarily executed through the activation of a family of cysteine proteases known as caspases. mdpi.com Studies have shown that coumarins can trigger the activation of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3). mdpi.comnih.govnih.govijper.org The activation of caspase-3 is a central event in the apoptotic cascade, leading to the cleavage of essential cellular proteins and ultimately cell death. nih.govmdpi.com

The induction of apoptosis by coumarins is frequently linked to the intrinsic or mitochondrial pathway. nih.govnih.gov This pathway is regulated by the Bcl-2 family of proteins, which includes anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax). mdpi.comnih.gov Coumarin treatment can alter the balance of these proteins, leading to a decrease in the expression of Bcl-2 and an increase in the expression of Bax. nih.govijper.org This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial membrane, causing the release of cytochrome c into the cytoplasm. nih.gov The released cytochrome c then participates in the formation of the apoptosome, which activates caspase-9 and subsequently the executioner caspase-3, culminating in apoptosis. nih.govmdpi.com

Photophysical Properties and Advanced Applications of Coumarin, 3 Amino 4 Anilino

Absorption and Emission Spectroscopy of the Chemical Compound

The study of Coumarin (B35378), 3-amino-4-anilino- would begin with the measurement of its electronic absorption and fluorescence emission spectra in various solvents. The absorption spectrum is anticipated to be influenced by the π-π* transitions within the conjugated system of the coumarin core, further modulated by the electron-donating amino and anilino groups. The position of the absorption maximum (λ_abs_) would provide insights into the energy of the ground state to excited state transition.

The emission spectrum, characterized by its maximum wavelength (λ_em_), would reveal the energy released upon the molecule's return from the excited state to the ground state. The presence of both amino and anilino groups, which can engage in intramolecular charge transfer (ICT), is expected to result in a significant separation between the absorption and emission maxima.

Stokes' Shift Analysis

The Stokes' shift is the difference in energy between the maxima of the absorption and emission spectra and is a critical parameter in characterizing a fluorophore. It is calculated as the difference in their wavenumbers (ν_abs_ - ν_em_). A large Stokes' shift is generally desirable for applications in fluorescence imaging to minimize self-absorption and improve signal-to-noise ratio. For Coumarin, 3-amino-4-anilino-, a substantial Stokes' shift would be expected due to the potential for significant geometric relaxation and charge redistribution in the excited state, driven by the donor-acceptor nature of the substituents.

Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φ_F_) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. It would be determined using a relative method, comparing the integrated fluorescence intensity of Coumarin, 3-amino-4-anilino- to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate or other coumarin dyes) under identical experimental conditions. The quantum yield is highly dependent on the molecular structure and the solvent environment.

Fluorescence Lifetime Measurements

The fluorescence lifetime (τ_F_) is the average time the molecule spends in the excited state before returning to the ground state. This would be measured using time-resolved fluorescence spectroscopy techniques, such as Time-Correlated Single Photon Counting (TCSPC). The lifetime is an intrinsic property of a fluorophore and is sensitive to its local environment, making it useful for sensing applications.

Radiative and Nonradiative Rate Constant Determinations

From the fluorescence quantum yield and lifetime data, the radiative (k_r_) and nonradiative (k_nr_) decay rate constants can be calculated. The radiative rate constant is determined by the equation k_r_ = Φ_F_ / τ_F_, while the nonradiative rate constant is given by k_nr_ = (1 - Φ_F_) / τ_F_. These constants quantify the competing de-excitation pathways from the excited state. A high radiative rate constant and a low nonradiative rate constant are indicative of a highly fluorescent compound.

Solvatochromic Behavior and Solvent Effects on Photophysics

The photophysical properties of coumarins are often highly sensitive to the solvent environment, a phenomenon known as solvatochromism. To characterize this for Coumarin, 3-amino-4-anilino-, its absorption and emission spectra, quantum yield, and lifetime would be measured in a range of solvents with varying polarities.

Impact of Solvent Polarity on Electronic States

The anilino and amino groups are strong electron donors, which can lead to a significant intramolecular charge transfer (ICT) character in the excited state. In polar solvents, the excited state is expected to be more stabilized than the ground state, leading to a bathochromic (red) shift in the emission spectrum as solvent polarity increases. This positive solvatochromism is a hallmark of molecules with a larger dipole moment in the excited state compared to the ground state. The analysis of these shifts using models like the Lippert-Mataga plot would allow for the estimation of the change in dipole moment upon excitation, providing fundamental insights into the electronic nature of the excited state. Solvent polarity is also expected to influence the fluorescence quantum yield and lifetime, as polar solvents can promote nonradiative decay pathways, such as those involving twisted intramolecular charge transfer (TICT) states.

While specific experimental values for Coumarin, 3-amino-4-anilino- are not available in the reviewed literature, the established methodologies described provide a clear roadmap for the future characterization of this and similar novel fluorophores.

Role of Intermolecular Hydrogen Bonding in Photophysical Processes

The photophysical properties of aminocoumarins, including 3-amino-4-anilino-coumarin, are profoundly influenced by their interactions with the surrounding solvent molecules, particularly through intermolecular hydrogen bonding. isca.me The presence of heteroatoms like nitrogen and oxygen, along with the hydrogen atoms of the amino group, allows these molecules to act as both hydrogen bond donors and acceptors. isca.meresearchgate.net

In protic solvents, such as alcohols, these coumarin derivatives can form several types of hydrogen bonds:

Type A: Involving the carbonyl oxygen (C=O···H-O). researchgate.net

Type B: Involving the amino nitrogen (N···H-O). researchgate.net

Type C: Involving the amino hydrogen (N-H···O-H). researchgate.net

These interactions significantly affect the molecule's electronic structure in both its ground and excited states. isca.me Upon photoexcitation, a strengthening of the hydrogen bonds is often observed, which can decrease the excitation energy required. isca.meacademie-sciences.fr This stabilization of the excited state by the solvent cage can lead to shifts in the emission spectra. nih.gov

Conversely, hydrogen bonding can also facilitate non-radiative deactivation pathways, leading to fluorescence quenching. nih.gov For instance, in protic environments, the formation of hydrogen bonds can promote processes like Twisted Intramolecular Charge Transfer (TICT), which provides an efficient channel for the excited state to return to the ground state without emitting a photon. nih.govmdpi.com The photophysical behavior is thus a delicate balance between the stabilization of the fluorescent state and the facilitation of non-radiative decay channels, both mediated by hydrogen bonding. nih.gov

Analysis of Twisted Intramolecular Charge Transfer (TICT) States

A key photophysical process governing the fluorescence of many aminocoumarins is Twisted Intramolecular Charge Transfer (TICT). nsf.gov This phenomenon occurs in molecules that have a flexible electron-donating group, such as an amino or anilino group, attached to an electron-accepting core. mdpi.com For 3-amino-4-anilino-coumarin, both the 3-amino and 4-anilino groups can undergo this process.

Upon excitation to the fluorescent state (FS), which is typically planar, the molecule can undergo a conformational change in the excited state. mdpi.com This involves the rotation of the amino or anilino group around the C-N bond, leading to a perpendicular, non-planar geometry known as the TICT state. mdpi.com This twisted state is highly polar and is stabilized by polar solvents. mdpi.com

The formation of the TICT state is a major cause of fluorescence quenching because it acts as a non-radiative relaxation pathway. nsf.gov The TICT state is often referred to as a "dark state" because its transition back to the ground state is typically forbidden, meaning it does not emit light. mdpi.com The efficiency of TICT state formation is highly dependent on the environment. mdpi.commdpi.com

In low-polarity solvents: The formation of the polar TICT state is energetically unfavorable. The molecule remains in the planar, emissive fluorescent state, resulting in high fluorescence quantum yield (FQY). mdpi.com

In polar, protic solvents: The polar environment stabilizes the TICT state, making its formation more facile. This leads to efficient fluorescence quenching and a low FQY. mdpi.com

This sensitivity to the environment makes molecules susceptible to TICT useful as sensors for local polarity and viscosity. mdpi.com By strategically modifying the molecular structure to restrict the rotation of the amino group, TICT can be suppressed, leading to the development of brighter fluorophores. mdpi.commdpi.com

Excited-State Dipole Moment Investigations

Coumarin derivatives, particularly those with electron-donating groups like amino and anilino substituents, exhibit a significant redistribution of their π-electron density upon photoexcitation. davidpublisher.com This leads to a substantial difference between their ground-state dipole moment (μg) and their excited-state dipole moment (μe). researchgate.net

Experimental estimation of these dipole moments is typically achieved through solvatochromic methods. physchemres.orgresearchgate.net This involves measuring the absorption and fluorescence spectra of the compound in a series of solvents with varying polarities. davidpublisher.comresearchgate.net The shifts in the spectral peaks (Stokes shift) are then correlated with solvent polarity functions (like the Lippert-Mataga or Bakhshiev equations) to calculate the change in dipole moment (Δμ = μe - μg). researchgate.netresearchgate.net

Studies consistently show that for aminocoumarins, the excited-state dipole moment is considerably larger than the ground-state dipole moment (μe > μg). davidpublisher.comresearchgate.net This indicates that the excited state is more polar than the ground state, which is a hallmark of an intramolecular charge transfer (ICT) process occurring upon excitation. researchgate.netphyschemres.org The electron density shifts from the electron-donating amino/anilino groups towards the electron-accepting lactone ring of the coumarin core. davidpublisher.com The large change in dipole moment explains the significant red-shift (bathochromic shift) observed in the emission spectra of these compounds as solvent polarity increases. researchgate.net

Compound TypeTypical ObservationIndicationMethod of Determination
Aminocoumarin DerivativesExcited-state dipole moment (μe) is greater than the ground-state dipole moment (μg).Substantial redistribution of π-electron density and intramolecular charge transfer (ICT) character in the excited state.Solvatochromic shift methods (e.g., Lippert-Mataga, Bakhshiev equations).

Development of Fluorescent Probes and Chemical Sensors

The sensitivity of the photophysical properties of aminocoumarins to their local environment makes them excellent candidates for the development of fluorescent probes and chemical sensors. mdpi.comresearchgate.net Their strong fluorescence, high quantum yields in specific environments, and tunable properties through chemical modification are key advantages. nih.govnih.gov Coumarin-based probes have been developed for detecting a wide range of analytes, including metal ions, anions, and biologically relevant molecules, as well as for sensing physical parameters like polarity, viscosity, and pH. mdpi.comrsc.org

Design Principles for Bio-macromolecule Labeling Agents

The design of effective fluorescent labels for biomacromolecules like proteins and nucleic acids requires careful consideration of several factors. Coumarins are valued in this context for their small size, chemical stability, and tunable photochemistry. nih.gov

A primary design principle involves incorporating a reactive moiety into the coumarin structure that can form a stable covalent bond with a functional group on the target biomolecule. For labeling proteins, the most common targets are the primary amine groups of lysine residues and the N-terminus. researchgate.net

Key reactive groups used in coumarin-based labeling agents include:

Succinimidyl Esters (SE): These are highly reactive towards primary amines, forming stable amide bonds under mild pH conditions (pH 7-9). They are among the most popular choices for protein labeling. researchgate.net

Isothiocyanates: These react with amines to form stable thiourea linkages. researchgate.net

Sulfonyl Chlorides: These also react with amines to form sulfonamides. However, they can be less specific and more prone to hydrolysis than succinimidyl esters. researchgate.net

The ideal labeling agent should not only react efficiently and specifically but also cause minimal perturbation to the structure and function of the biomolecule. The small scaffold of coumarin dyes is advantageous in this regard. nih.gov

Reactive GroupTarget on BiomoleculeResulting LinkageKey Features
Succinimidyl Ester (SE)Primary Amines (e.g., Lysine)Amide BondHigh reactivity and stability; widely used.
IsothiocyanatePrimary AminesThioureaForms stable bonds.
Sulfonyl ChloridePrimary AminesSulfonamideRequires higher pH; potential for hydrolysis.

Applications as Environment Polarity and Hydrogen Bonding Probes

The strong dependence of the fluorescence emission of aminocoumarins on solvent characteristics makes them powerful probes for investigating microenvironments. mdpi.com The fluorescence intensity and the position of the emission maximum are particularly sensitive to local polarity and hydrogen-bonding ability. nih.govmdpi.com

As discussed previously, this sensitivity is largely due to the stabilization of the ICT state and the formation of the non-emissive TICT state in polar and protic environments. mdpi.com When a coumarin probe like 3-amino-4-anilino-coumarin is introduced into a heterogeneous system, such as a protein, membrane, or polymer, its fluorescence provides information about the specific site it occupies.

In a non-polar, hydrophobic pocket: The probe will exhibit strong fluorescence at a shorter wavelength (blue-shifted).

In a polar, solvent-exposed region: The fluorescence will be weaker and shifted to a longer wavelength (red-shifted) due to stabilization of the polar excited state and potential TICT formation. mdpi.com

This allows researchers to map the polarity of different regions within complex biological systems and to study processes like protein folding or ligand binding that involve changes in the local environment of the probe.

pH-Responsive Fluorescent Sensing Mechanisms

The amino groups in 3-amino-4-anilino-coumarin can act as proton receptors, making the molecule's fluorescence responsive to changes in pH. researchgate.net The underlying mechanism is typically based on the modulation of the intramolecular charge transfer (ICT) process.

In neutral or basic conditions, the amino groups are unprotonated and act as strong electron donors, enabling the efficient ICT that is responsible for the molecule's fluorescence. Upon a decrease in pH (increase in acidity), the lone pair of electrons on the nitrogen atom of an amino group becomes protonated. researchgate.net

This protonation effectively turns the electron-donating amino group into an electron-withdrawing ammonium group. This change drastically reduces or eliminates the ICT from the substituent to the coumarin core. researchgate.net The result is a significant decrease in fluorescence intensity, or quenching. researchgate.net This "on-off" switching behavior can be used to create highly sensitive pH probes. The specific pH range over which the fluorescence changes is determined by the pKa of the protonatable amino group. mdpi.com

Myelin Imaging Agents and Binding Selectivity

Coumarin derivatives have emerged as a promising class of small-molecule probes for imaging myelination in the nervous system. nih.gov The detection and quantification of myelin are crucial for diagnosing and treating neurodegenerative disorders such as multiple sclerosis. nih.gov The suitability of these compounds as myelin-imaging agents stems from their inherent fluorescence, favorable brain permeability, and specific binding properties. nih.gov

Research into the structure-activity relationships of various coumarin derivatives has shed light on the key molecular features that govern their affinity and selectivity for myelin. nih.gov A critical determinant for effective myelin binding is the presence of an amino group, particularly on an aniline (B41778) moiety attached to the coumarin scaffold. nih.gov Studies have shown that the removal of this amino group or its replacement with a nitro group can significantly diminish or completely abolish the myelin-binding property. nih.gov This suggests that the binding mechanism involves a direct interaction between the amino group and the myelin membranes. nih.gov

The specific placement of the aniline group on the coumarin ring also plays a crucial role in binding selectivity. For instance, coumarin derivatives with an aniline moiety at the 3-position (corresponding to the R2 position in some studies) have demonstrated moderate binding to myelin. nih.gov This indicates that the binding interaction is sensitive to the geometric arrangement of the aniline substituent. nih.gov The 3-amino-4-anilino-coumarin structure, therefore, possesses the fundamental components identified as being essential for myelin interaction.

FeatureInfluence on Myelin BindingRationale
Amino Group on Aniline Moiety Essential for bindingSuggests direct interaction with myelin membranes. nih.gov
Aniline Moiety at 3-Position Confers moderate binding affinityBinding is dependent on the geometry of the substituent. nih.gov
Lipophilicity (logP 2.5-4) Promotes high-affinity bindingFacilitates entry into the hydrophobic myelin environment. nih.gov
Hydrophilic Groups (e.g., -OH) Diminishes binding affinityUnfavorable for interaction within the lipid-rich myelin. nih.gov

Molecular Rotors and Viscosity Probes

The unique photophysical properties of coumarin derivatives make them excellent candidates for use as molecular rotors and fluorescent viscosity probes. bohrium.comrsc.org Molecular rotors are fluorophores whose fluorescence quantum yield and lifetime are highly sensitive to the viscosity of their local microenvironment. rsc.org This sensitivity arises from the ability of parts of the molecule to undergo intramolecular rotation in the excited state. In environments with low viscosity, this rotation is rapid and provides a non-radiative pathway for the excited state to decay, resulting in quenched fluorescence. rsc.org Conversely, in a highly viscous environment, this intramolecular rotation is restricted, which blocks the non-radiative decay pathway and leads to a significant increase in fluorescence intensity. rsc.org

Coumarin-based structures are well-suited for this application, and modifications at the C3 position of the coumarin scaffold have been shown to be an effective strategy for developing viscosity-activated probes. rsc.org The 3-amino-4-anilino-coumarin compound is structurally analogous to such probes. The single bonds connecting the amino and anilino groups to the coumarin core (C3-N and C4-N) can act as rotational axes.

Upon photoexcitation, the increased electron density on the coumarin ring system can promote rotation of the amino and anilino substituents. In a viscous medium, the hindrance of this rotation would lead to enhanced fluorescence emission. This property allows 3-amino-4-anilino-coumarin to function as a viscosity probe, capable of reporting on the microviscosity of its surroundings, which is a critical parameter in many biological systems, including cellular organelles. rsc.org The emission intensities of some fluorescent coumarin derivatives have been observed to decrease as the viscosity of the microenvironment increases, providing a direct correlation for sensing applications. bohrium.com

Applications in Advanced Materials Science

The versatile photochemical and photophysical properties of coumarin derivatives, such as 3-amino-4-anilino-coumarin, make them valuable components in the design of advanced functional materials. Their strong fluorescence, photoreactivity, and electronically tunable structure allow for their integration into a wide range of materials for applications in optics, polymer science, and nanotechnology.

Integration into Nonlinear Optical Materials

Organic molecules with significant nonlinear optical (NLO) properties are essential for applications in photonics and optoelectronics, including optical limiting and frequency conversion. mdpi.com A common molecular design for NLO chromophores is a "push-pull" system, where an electron-donating group (D) is connected to an electron-accepting group (A) through a π-conjugated bridge (D-π-A). This architecture facilitates intramolecular charge transfer (ICT) upon excitation, which is fundamental to a large NLO response. mdpi.comijsr.net

Coumarin derivatives are excellent platforms for NLO materials. mdpi.com The coumarin scaffold itself contains an electron-accepting lactone carbonyl group. The 3-amino-4-anilino-coumarin structure is a prime example of a push-pull system. The amino group at the 3-position and the anilino group at the 4-position both act as strong electron-donating moieties. This substitution pattern creates a significant ICT character, making the molecule a promising candidate for NLO applications. mdpi.com The efficiency of ICT and the resulting NLO properties can be further tuned by modifying the substituents on the coumarin core. mdpi.comrsc.org

Utilization in Polymer Science (e.g., Photoinitiators, Fluorescent Tagging)

Coumarin and its derivatives are widely utilized in polymer science due to their excellent photophysical and photochemical properties. nih.gov They can be employed as high-performance visible light photoinitiators for both free radical and cationic polymerization, making them valuable for applications like 3D printing and the synthesis of photocomposites. rsc.orgmdpi.com As photoinitiators, coumarin derivatives can absorb light and generate reactive species—such as radicals or cations—that initiate the polymerization of monomers. nih.govrsc.org The efficiency of these systems can be enhanced by using them as part of a two- or three-component photoinitiating system, often in combination with an iodonium salt or an amine. mdpi.com

The strong fluorescence of aminocoumarin derivatives also makes them ideal for use as fluorescent tags. researchgate.net By incorporating 3-amino-4-anilino-coumarin into a polymer chain, either as a pendant group or as an end-cap, the resulting polymer becomes fluorescent. This allows for the study of polymer properties and dynamics using sensitive fluorescence spectroscopy techniques. nih.gov Fluorescently labeled polymers are used in a variety of applications, including bioimaging, sensing, and as light stabilizers in materials. researchgate.net

Nanoparticle Functionalization and Characterization

The functionalization of nanoparticles with organic dyes is a powerful strategy to create hybrid materials for applications in nanomedicine, sensing, and imaging. nih.gov Coumarin derivatives can be covalently attached to the surface of nanoparticles, such as those made of silica, to impart specific optical properties. researchgate.net

The 3-amino-4-anilino-coumarin molecule possesses nucleophilic amino groups that can be used for conjugation. A common strategy involves first modifying a silica nanoparticle surface with amine-reactive groups. For example, silica can be treated with 3-aminopropyl triethoxysilane to introduce primary amine functionalities. researchgate.net These surface amines can then be coupled to molecules containing NHS-esters or other reactive moieties. Alternatively, the amino groups on the coumarin itself can react with electrophilic groups on a pre-functionalized nanoparticle surface.

Once conjugated to the nanoparticle, the coumarin's photophysical properties can be used for characterization. For instance, the fluorescence of the attached dye can confirm successful functionalization and can be used to quantify the number of molecules per particle. Furthermore, these fluorescently labeled nanoparticles can be used as probes for biological imaging or as components in sensing assays where changes in the coumarin's fluorescence signal report on the presence of an analyte.

Light-Harvesting Systems and Supramolecular Assemblies

Artificial light-harvesting systems, which mimic the initial steps of natural photosynthesis, are of great interest for applications in solar energy conversion and photocatalysis. chemistryviews.org These systems typically consist of an array of chromophores (antennas) that absorb light and efficiently transfer the excitation energy to a reaction center. chemistryviews.org

Coumarin derivatives, with their strong absorption in the UV-visible region and high fluorescence quantum yields, are excellent candidates for antenna chromophores in such systems. bohrium.comchemistryviews.org The 3-amino-4-anilino-coumarin, with its specific absorption and emission characteristics, can be incorporated into larger structures like polymers or supramolecular assemblies to serve this function. mdpi.comnih.gov In a light-harvesting assembly, the coumarin moiety would absorb incident photons and then transfer the energy, via Förster Resonance Energy Transfer (FRET), to an acceptor molecule that has a lower energy excited state. The efficiency of this energy transfer is highly dependent on the spectral overlap between the emission of the coumarin (the donor) and the absorption of the acceptor, as well as their proximity and relative orientation. By carefully designing such systems, it is possible to collect light over a broad spectral range and funnel the energy to a specific site where it can be used to drive a chemical reaction. bohrium.com

Based on a comprehensive search of available literature, there is no specific information on the use of the compound "Coumarin, 3-amino-4-anilino-" in the context of lanthanide-based optical turn-on probes.

Research into lanthanide probes often involves organic molecules, known as antennas or sensitizers, that absorb light and transfer the energy to the lanthanide ion, which then luminesces. Various coumarin derivatives have been explored for this purpose due to their favorable photophysical properties. For instance, studies have been conducted on lanthanide complexes with coumarin-3-carboxylic acid and 3-acetylcoumarin derivatives. researchgate.net These studies confirm the general interest in the coumarin scaffold for sensitizing lanthanide emission.

However, the specific derivative, 3-amino-4-anilino-coumarin, has been more prominently featured in research related to potential antitumor agents. Studies have detailed the synthesis of various 3-substituted 4-anilino-coumarin derivatives and evaluated their anti-proliferative properties against several cancer cell lines.

The development of optical "turn-on" probes, which exhibit a significant increase in fluorescence upon interacting with a specific analyte, is a major field of research. While the coumarin framework is widely used in designing such probes, the available information does not connect the 3-amino-4-anilino- derivative to lanthanide-based systems for this application.

Therefore, a detailed article on "Lanthanide-based Optical Turn-on Probes" using "Coumarin, 3-amino-4-anilino-" cannot be generated due to a lack of specific research findings, photophysical data, or established applications in this area.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Analyses of Coumarin, 3 Amino 4 Anilino Derivatives

Correlation of Chemical Structure with Biological Efficacy

The biological efficacy of 3-amino-4-anilino-coumarin derivatives is intricately linked to their chemical structure. Variations in substituents can profoundly influence the compound's interaction with biological targets, thereby modulating its activity.

The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, and their position on the aromatic rings play a pivotal role in determining the biological activity.

For instance, in the development of antitumor agents based on the 4-anilino-coumarin scaffold, the substitution at the C-3 position of the coumarin (B35378) ring has been a key focus. A study that synthesized various 3-substituted 4-anilino-coumarin derivatives found that a 3-trifluoroacetyl group led to the most promising anti-proliferative activities against several cancer cell lines, including MCF-7 (breast), HepG2 (liver), HCT116 (colon), and Panc-1 (pancreas). nih.govnih.gov The potent electron-withdrawing nature of the trifluoroacetyl group appears to be crucial for this enhanced cytotoxicity. In contrast, SAR studies on other coumarin series have shown that substituting the coumarin ring with a 3-ethoxycarbonyl group resulted in reduced effectivity. nih.gov

Similarly, the electronic nature of substituents on the anilino ring influences activity. In the synthesis of 3,4-fused pyrrolocoumarins from aminocoumarins, it was observed that more nucleophilic anilines, which contain electron-donating substituents, resulted in better reaction yields than anilines with electron-withdrawing groups. mdpi.com While this relates to synthetic feasibility, it also underscores the importance of the electronic environment of the anilino nitrogen. The electronic effects of substituents are known to influence the stability, reactivity, and various pharmacological properties of coumarin derivatives. mdpi.com For example, studies on 3-arylcoumarins for antibacterial activity showed that a nitro substituent (electron-withdrawing) at the 6-position of the coumarin moiety was essential for activity against S. aureus. mdpi.com

Antiproliferative Activity of 3-Substituted 4-Anilino-Coumarin Derivatives nih.gov
CompoundSubstituent at C-3Anilino SubstituentMCF-7 IC₅₀ (μM)HepG2 IC₅₀ (μM)HCT116 IC₅₀ (μM)Panc-1 IC₅₀ (μM)
33dTrifluoroacetyl4-chloro16.575.454.425.16
33eTrifluoroacetyl4-bromo20.146.714.625.62

Beyond electronic effects, the size (steric bulk) and lipophilicity (fat-solubility) of substituents are key determinants of a molecule's activity profile. These properties govern how a molecule fits into a target's binding site and its ability to cross biological membranes.

The fascinating properties of coumarins can be attributed to the 2H-chromen-2-one core; its aromatic system allows for various hydrophobic and π–π interactions, while the two oxygen atoms in the lactone ring can form hydrogen bonds with amino acid residues in enzymes and receptors. japsonline.com The lipophilicity of substituents can significantly affect these interactions. For instance, in a series of coumarin derivatives designed as acetylcholinesterase (AChE) inhibitors, the order of activity was immensely affected by both the electron-withdrawing nature and the lipophilicity of the substituents. nih.gov Substituents with strong lipophilic character, such as a 4-bromo group on a phenacyl ring, were imperfectly accommodated within a lipophilic pocket of the enzyme, leading to slower inhibition. nih.gov Conversely, less lipophilic but electron-withdrawing groups like 4-fluoro were well tolerated, resulting in potent activity. nih.gov

Steric hindrance is another critical factor. The substitution of a piperidine ring was found to be beneficial for the anticancer activity of 3-aryl-4-anilino/aryloxy-2H-chromen-2-one analogues, whereas replacing it with the smaller pyrrolidine or the more flexible diethylamine resulted in a loss of activity. mdpi.com This suggests an optimal size and conformational rigidity for the substituent at that position to ensure a proper fit within the biological target.

Understanding Mechanistic Interactions from Structural Modifications

By systematically altering the molecular structure and observing the resulting changes in biological activity, researchers can infer how these compounds interact with their targets at a molecular level. This SMR analysis is fundamental to medicinal chemistry.

Rational drug design involves creating molecules that are complementary in shape and charge to a specific biological target. For coumarin derivatives, this often means modifying the scaffold to enhance interactions with a particular enzyme or receptor while minimizing off-target effects. nih.gov

A key principle is the hybridization of the coumarin core with other pharmacophores known to interact with a desired target. For example, to develop multi-target ligands for Alzheimer's disease, a 3,4-dimethylcoumarin scaffold was connected via linkers of varying lengths to a piperidine moiety. nih.gov This design aimed to balance hydrophilic and lipophilic properties and optimize interactions with both cholinesterase enzymes and monoamine oxidase (MAO). The results showed that a two-carbon linker between the amino group and the N-benzyl piperidine moiety was more potent against human cholinesterases. nih.gov This demonstrates a rational approach where structural elements are pieced together to achieve a specific, multi-target profile.

Another principle is to exploit specific features of the target's binding site. If a binding pocket is known to have a hydrophobic region, adding lipophilic substituents to the ligand can enhance binding affinity through hydrophobic interactions. This targeted modification is a cornerstone of improving both potency and selectivity.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For coumarin derivatives, specific activities are often linked to distinct pharmacophoric patterns.

In the context of acetylcholinesterase (AChE) inhibition for Alzheimer's disease, the enzyme has two main sites: a catalytic active site (CAS) at the bottom of a deep gorge and a peripheral anionic site (PAS) at the entrance. mdpi.com Effective inhibitors often interact with both. Docking studies of 7-alkoxyamino-3-(1,2,3-triazole)-coumarins revealed key pharmacophoric features for dual-site binding. mdpi.com A protonated piperidinyl group engages in strong cation–π interactions with the Trp86 residue in the CAS. mdpi.com The coumarin nucleus itself is positioned within the active site channel, enabling hydrogen bonding with Tyr337, while the phenyl-1,2,3-triazole system extends towards the PAS, making hydrophobic interactions. mdpi.com This detailed understanding of the pharmacophore allows for the rational design of new derivatives with improved inhibitory potential.

For antitumor activity, the presence of an amine group between a phenyl ring and the coumarin core has been identified as an essential pharmacophoric feature. mdpi.com Furthermore, in a series of coumarin-amino acid hybrids, mono-peptide and di-peptide derivatives showed greater anticancer activity than tri-peptides, indicating that the peptide chain length is a key feature influencing cytotoxicity. researchgate.net

Computational Approaches in SAR/SMR Studies (e.g., Docking, MD, QSAR)

Computational chemistry has become an indispensable tool in drug discovery, allowing for the prediction of molecular properties and interactions, thereby accelerating the design-synthesis-testing cycle.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For 3-substituted 4-anilino-coumarin derivatives, QSAR models have been successfully developed to predict their anti-breast cancer activity. dntb.gov.ua One study established a model for anti-colon cancer and anti-hepatoma activities, which was then used to design 17 new derivatives with predicted IC₅₀ values, demonstrating the prospective power of QSAR. These models often use descriptors related to molecular and electronic properties calculated through methods like Density Functional Theory (DFT). dntb.gov.ua

Molecular docking is a technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to understand how ligands like 3-amino-4-anilino-coumarin derivatives bind to their target proteins. Docking studies on coumarin-amino acid hybrids identified the binding mode at the active site of the CK2 kinase receptor, confirming that the amino acid functionality is a crucial feature for anticancer activity. researchgate.net Similarly, docking has been used to guide the alignment of molecules for 3D-QSAR studies, ensuring that the resulting models are mechanistically relevant. nih.gov For example, the docked conformation of the most active molecule in a series can serve as a template for aligning all other compounds, leading to more robust and predictive QSAR models. nih.gov

Molecular Dynamics (MD) simulations can further refine the understanding obtained from docking. MD provides insights into the dynamic behavior of the ligand-receptor complex over time, helping to verify the stability of the docked pose and the persistence of key interactions. eurekaselect.com Together, these computational approaches provide a powerful framework for interpreting SAR and SMR data, enabling a more rational and efficient approach to the design of novel 3-amino-4-anilino-coumarin derivatives.

Future Research Directions and Emerging Avenues for Coumarin, 3 Amino 4 Anilino

Exploration of Novel Synthetic Pathways for Enhanced Structural Diversity

Future research will focus on developing innovative and efficient synthetic methodologies to expand the structural diversity of the 3-amino-4-anilino-coumarin library. The foundational synthesis often involves the reaction of 4-hydroxycoumarin (B602359) with aniline (B41778) to form a 4-anilinocoumarin intermediate, followed by modifications at the 3-position. japsonline.com One established route involves a four-step process starting with the reaction of aniline and 4-hydroxycoumarin, followed by N-alkylation with ethyl chloroacetate, reaction with hydrazine (B178648) hydrate, and finally condensation with various aromatic aldehydes to yield Schiff base derivatives. japsonline.com

Emerging strategies aim to move beyond these linear syntheses towards more complex, three-dimensional structures. A significant avenue of exploration is the use of the existing 3-amino and 4-anilino groups as reactive handles for further annulation and derivatization. For instance, synthetic strategies used for other aminocoumarins, such as multicomponent reactions (MCRs), 1,3-dipolar cycloadditions, and metal-catalyzed reactions, could be adapted to build fused heterocyclic systems onto the coumarin (B35378) core, such as pyrrolocoumarins. mdpi.com The use of 3,4-diaminocoumarin or 4-chloro-3-nitrocoumarin (B1585357) as versatile building blocks for creating 3,4-heterocycle-fused coumarins highlights a potential pathway for creating novel architectures from precursors of 3-amino-4-anilino-coumarin. researchgate.net These advanced methods will enable the generation of novel derivatives with precisely controlled stereochemistry and functionality, which is crucial for tuning their biological and material properties.

Deeper Mechanistic Elucidation of Biological Activities at the Molecular Level

While derivatives of the 3-amino-4-anilino-coumarin scaffold have shown promise, a deeper understanding of their mechanisms of action at the molecular level is a critical future objective. For instance, certain 3-substituted 4-anilino-coumarin derivatives have demonstrated antitumor properties by inducing G2/M phase cell cycle arrest and apoptosis in cancer cells. nih.gov Future studies should aim to identify the specific protein targets and signaling pathways responsible for these effects.

A particularly promising area is in neurodegenerative diseases. Coumarin derivatives are known to target enzymes implicated in Alzheimer's disease (AD). tandfonline.com Research should focus on investigating whether 3-amino-4-anilino-coumarin derivatives can act as inhibitors of key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B). tandfonline.comnih.govfrontiersin.org Furthermore, the aminocoumarin class of antibiotics, which includes novobiocin, are potent inhibitors of bacterial DNA gyrase by interacting with its B subunit. rsc.orgnih.gov This suggests that the 3-amino-4-anilino-coumarin scaffold could be explored for developing new antibacterial agents, necessitating detailed enzymatic and structural studies to understand their interaction with this validated drug target. Other potential molecular targets for this class of compounds that warrant investigation include carbonic anhydrases, which are involved in various physiological and pathological processes. nih.gov

Development of Advanced Computational Models for Prediction and Rational Design

The rational design of new 3-amino-4-anilino-coumarin derivatives with enhanced potency and selectivity will be significantly advanced by the development of sophisticated computational models. Techniques such as molecular docking, molecular dynamics (MD) simulations, and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are powerful tools for this purpose. nih.govresearchgate.net

Molecular docking can be employed to predict the binding modes and affinities of novel derivatives within the active sites of specific biological targets, such as AChE or DNA gyrase. frontiersin.orgresearchgate.net For example, docking simulations of potent coumarin-pyridine hybrids have provided deep insights into their interactions with both AChE and BuChE. frontiersin.org MD simulations can further refine these models by assessing the stability of ligand-protein complexes over time. nih.gov These computational approaches, combined with in silico ADME (absorption, distribution, metabolism, and excretion) studies to predict pharmacokinetic profiles, will enable a more efficient, hypothesis-driven drug discovery process, reducing the reliance on costly and time-consuming empirical screening. nih.gov The electronic properties of aminocoumarin derivatives, including their charge-transfer characteristics, can also be explored through computational methods to guide their application in various fields. africaresearchconnects.com

Integration of the Chemical Compound into Advanced Functional Materials

The unique photophysical and photochemical properties of the coumarin core open up exciting avenues for integrating 3-amino-4-anilino-coumarin derivatives into advanced functional materials. mdpi.commdpi.com Coumarins are known for their tunable fluorescence, making them ideal chromophores for various applications. mdpi.com Future research could focus on incorporating this scaffold as a nonreactive moiety into polymers to create materials for electro-optical devices like Organic Light-Emitting Diodes (OLEDs). mdpi.com The significant electronic delocalization and charge-transfer characteristics of aminocoumarin derivatives make them promising candidates for organic electronics and photonics. africaresearchconnects.com

Furthermore, the coumarin moiety can undergo a reversible [2πs + 2πs] cycloaddition reaction upon UV irradiation. mdpi.com This property can be exploited by incorporating the 3-amino-4-anilino-coumarin scaffold into polymer networks, such as polyurethanes, to create smart materials with properties like self-healing, shape-memory, and controlled drug delivery capabilities triggered by light. mdpi.commdpi.com The development of advanced functional polymers possessing photosensitivity, electrical conductivity, and biological activity represents a significant area for future exploration. acs.org

Design of Multi-Targeting Agents and Hybrid Structures

Complex multifactorial diseases like Alzheimer's disease (AD) have spurred the development of multi-target-directed ligands (MTDLs), a strategy for which the 3-amino-4-anilino-coumarin scaffold is exceptionally well-suited. tandfonline.com An MTDL is a single molecule designed to interact with multiple biological targets simultaneously, offering a potentially more effective therapeutic approach. nih.gov

Future work will involve the rational design of hybrid molecules that link the 3-amino-4-anilino-coumarin core to other known pharmacophores. For AD, this could involve creating hybrids that dually inhibit both cholinesterases (AChE/BuChE) and monoamine oxidases (MAO-A/B), or BACE1. nih.govsemanticscholar.org For example, various coumarin hybrids, including coumarin-pyridine and coumarin-benzofuran structures, have been synthesized and shown to possess multi-target activity against AD-related enzymes. frontiersin.orgsemanticscholar.org The data in the table below illustrates the multi-target inhibitory potential of some coumarin-based compounds.

Compound TypeTarget(s)Reported Activity (IC50)Reference
Coumarin-Pyridine Hybrid (Compound 3f)AChE / BuChE2 nM / 24 nM frontiersin.org
8-acetyl-7-hydroxy-4-methylcoumarin derivativehAChE / hMAO-A1.52-4.95 µM / 6.97-7.65 µM nih.gov
4,7-dimethyl-5-hydroxycoumarin derivativehMAO-B1.88-4.76 µM nih.gov
3,7-Disubstituted Coumarin derivativeMAO-B0.014-0.498 µM tandfonline.com

This molecular hybridization approach leverages the strengths of individual moieties to create novel drugs with potentially enhanced therapeutic effects and improved pharmacokinetic profiles. nih.gov

New Applications as Highly Sensitive Biosensors and Advanced Imaging Tools

The inherent fluorescence of the coumarin scaffold is a key feature that positions its derivatives as powerful tools for developing highly sensitive biosensors and advanced imaging agents. researchgate.net Future research should focus on modifying the 3-amino-4-anilino-coumarin structure to create fluorescent probes that can selectively detect and quantify biologically important analytes.

For example, coumarin-based probes have been successfully developed for the "turn-on" fluorescence detection of metal ions like Cu2+ and various biothiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH). nih.govmdpi.com These probes often work by having their fluorescence quenched in the unbound state, which is then restored upon binding to the target analyte. The high sensitivity and selectivity of such probes make them valuable for studying the role of these species in various diseases. nih.gov Moreover, their good biocompatibility allows for their use in real-time fluorescence imaging of analytes in living cells and even in animal models of disease, such as Wilson's disease for copper dysregulation. nih.govnih.gov The development of 3-amino-4-anilino-coumarin-based probes could provide new tools for diagnostics and for elucidating complex biological processes.

Green Chemistry Approaches in the Synthesis of the Chemical Compound

A crucial direction for future synthetic research is the adoption of green chemistry principles to produce 3-amino-4-anilino-coumarin and its derivatives. This involves developing environmentally benign methodologies that minimize waste, reduce energy consumption, and avoid the use of hazardous solvents and reagents.

A prominent green technique is microwave-assisted synthesis. nih.govresearchgate.net The reaction of 4-hydroxycoumarin with various amines has been achieved under solvent-free microwave irradiation, resulting in high yields and significantly reduced reaction times compared to conventional heating methods. researchgate.net For instance, the Pechmann condensation to form the coumarin core can be efficiently carried out using an environmentally friendly catalyst like FeF3 under microwave conditions. nih.gov The table below compares conventional and microwave-assisted synthesis for 4-aminocoumarins.

ReactantsConditionsTimeYieldReference
4-hydroxycoumarin + AnilineMicrowave (solvent-free)25 seconds94% researchgate.net
Resorcinol + Ethyl acetoacetateMicrowave, FeF3 catalyst (solvent-free)7 minutes95% nih.gov
4-hydroxycoumarin + AnilineConventional heating (160°C)20 minutesNot specified japsonline.com

Q & A

Q. What are the established synthetic routes for 3-amino-4-anilinocoumarin derivatives, and what methodological considerations optimize yield and purity?

The synthesis involves multi-step protocols. A common route starts with reducing 6-nitrocoumarin to 6-aminocoumarin, followed by azidation to form 6-azidocoumarin. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargylated anilines yields triazole-linked derivatives . Alternative methods use hydrazide intermediates, where 4-hydroxycoumarin reacts with aniline, followed by N-alkylation and aldehyde condensation . Key optimizations include:

  • Temperature control (0°C to room temperature) to minimize side reactions .
  • Catalytic systems like CuSO₄·5H₂O/sodium ascorbate for efficient click chemistry (yields: 51–82%) .
  • Chromatographic purification (silica gel/HPLC) to ensure >95% purity .

Q. Which analytical techniques provide robust structural validation for 3-amino-4-anilinocoumarin derivatives?

Combined use of XRD, ¹H/¹³C NMR, and HRMS is critical. XRD resolves stereochemistry, revealing hydrogen-bonding networks (e.g., C-H···O) that influence bioactivity . ¹H NMR identifies characteristic peaks: H-4 of the coumarin ring (δ 6.2–6.5 ppm) and anilino NH (δ 8.1–8.3 ppm) . HRMS confirms molecular ions ([M+H]⁺) with <5 ppm mass error. Thermal stability (>200°C decomposition) can be assessed via TGA .

Q. What in vitro screening methodologies are optimal for initial pharmacological evaluation?

A tiered approach is recommended:

  • Stage 1 : MTT assay (72-hour exposure) using MCF-7/MDA-MB-231 cells to determine IC₅₀ .
  • Stage 2 : Flow cytometry to detect cell cycle arrest (e.g., >60% G0/G1 phase indicates CDK inhibition) .
  • Stage 3 : Transwell assays to assess anti-metastatic potential (>50% invasion inhibition is significant) .

Advanced Research Questions

Q. How can validated QSAR models predict the anti-tumor activity of 3-amino-4-anilinocoumarin derivatives?

Using DFT/BPV86 6-31G calculations, electronic parameters (e.g., atomic charges qC1, qC8) are derived . A multilinear regression (MLR) model was developed: Log IC₅₀ = 5.905 + 0.936qC₁ - 8.225qC₈ - 0.582qC₁₃ + 11.273qC₁₅ + 0.869ΔE (n=26, r²=0.704, Fcal/Ftab=2.462) . Validation requires:

  • Cross-validation (q² > 0.6) and external testing (SEE < 0.2).
  • Bootstrap resampling to evaluate parameter stability .

Q. What strategies resolve contradictions in reported biological activities of structurally similar derivatives?

Systematically analyze:

  • Electronic effects : Positive charge at qC15 enhances target binding .
  • Steric effects : ClogP (optimal range: 0.5–3.2) impacts membrane permeability .
  • Substituent position : 3-Cl substitution reduces IC₅₀ from 12 μM to 4.7 μM, while 4-OCH3 abolishes activity, highlighting electrophilicity's role .

Q. How do synthetic routes (e.g., Pechmann vs. transition metal catalysis) impact electronic properties and bioactivity?

  • Pechmann condensation : Suitable for electron-donating substituents but yields 20–30% under acidic conditions .
  • Transition metal coupling : Pd(OAc)₂/XPhos systems achieve 75–89% yield for 4-arylated derivatives with >98% enantiomeric excess .
  • Hammett analysis optimizes substituent electronic effects .

Q. How to mechanistically investigate anti-tumor pathways?

A multi-omics approach is recommended:

  • Molecular docking : Predict interactions with EGFR/VEGFR-2 (e.g., Tyr776 hydrogen bonding) .
  • Phosphoproteomics : Quantify p-AKT/p-ERK downregulation.
  • Metabolic flux analysis : Measure mitochondrial membrane potential (ΔΨm) changes (≥40% drop correlates with caspase-3 activation) .

Q. How to systematically study substituent electronic effects (σ, π) on bioactivity?

  • Synthesize derivatives with -NO₂, -OCH₃, -Cl substituents.
  • Quantify logP (via reverse-phase HPLC) and Fukui electrophilicity indices.
  • Partial least squares (PLS) regression links σ/π to IC₅₀. Data show σ > 0.78 enhances activity (p < 0.01), while π > 1.2 reduces membrane permeability .

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